molecular formula C10H8Cl2N2 B2417970 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole CAS No. 879567-81-4

4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole

Cat. No. B2417970
CAS RN: 879567-81-4
M. Wt: 227.09
InChI Key: RGJWSTZHZGJTNY-UHFFFAOYSA-N
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Description

“4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . Various methods have been reported over the years for the synthesis of these compounds . For instance, 3-methyl-1-phenyl-1H-pyrazole can be produced at the temperature of 90-100°C with reagent phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The compound also contains chlorine and methyl groups .


Chemical Reactions Analysis

Pyrazoles and their derivatives are known to participate in a variety of chemical reactions . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole” can be inferred from related compounds. For instance, 3-methyl-1-phenyl-1H-pyrazole is a solid at room temperature .

Scientific Research Applications

Antiparasitic Activity

DCMP exhibits potent antiparasitic activity. For instance:

Chemical Synthesis

DCMP serves as a precursor in chemical synthesis:

Safety and Hazards

Pyrazole derivatives can pose certain safety and hazard risks. For instance, 5-Amino-3-methyl-1-phenylpyrazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

Given the diverse biological activities associated with pyrazoles, this class of compounds continues to attract the attention of many researchers . Future research directions may include the development of new synthesis methods, the exploration of novel biological activities, and the design of pyrazole-based drugs .

properties

IUPAC Name

4,5-dichloro-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJWSTZHZGJTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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